molecular formula C14H13F3N4O3 B2595023 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide CAS No. 2034520-91-5

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2595023
CAS No.: 2034520-91-5
M. Wt: 342.278
InChI Key: LQTVSNHULJULLR-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a triazine ring substituted with dimethoxy groups and a trifluoromethyl group attached to a benzamide moiety. Its applications span across organic synthesis, medicinal chemistry, and materials science.

Biochemical Analysis

Biochemical Properties

The role of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide in biochemical reactions is primarily as a condensing agent . It facilitates the condensation of carboxylic acids and amines to form the corresponding amides . This interaction involves the formation of an active ester intermediate, which is highly reactive and can undergo a nucleophilic attack by an amine .

Cellular Effects

The effects of this compound on cells and cellular processes are largely dependent on the specific biochemical reactions it is involved in. As a condensing agent, it can influence cell function by facilitating the formation of amides, which are key components of proteins and other biomolecules .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of an active ester intermediate . This intermediate is highly reactive and can undergo a nucleophilic attack by an amine, leading to the formation of an amide .

Temporal Effects in Laboratory Settings

Given its role as a condensing agent, it is likely that its effects would be relatively immediate, coinciding with the biochemical reactions it facilitates .

Metabolic Pathways

This compound is involved in the metabolic pathway of amide formation . It interacts with carboxylic acids and amines, facilitating their condensation to form amides .

Transport and Distribution

Given its role in biochemical reactions, it is likely to be distributed wherever its target biomolecules (carboxylic acids and amines) are present .

Subcellular Localization

The subcellular localization of this compound is likely to be determined by the localization of the biomolecules it interacts with. As such, it could potentially be found in various subcellular compartments where these biomolecules are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with 2-(trifluoromethyl)benzamide under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions typically occur under mild conditions, often in the presence of solvents like tetrahydrofuran or protic solvents .

Major Products Formed

The major products formed from these reactions include amides, esters, and other carboxylic derivatives .

Scientific Research Applications

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O3/c1-23-12-19-10(20-13(21-12)24-2)7-18-11(22)8-5-3-4-6-9(8)14(15,16)17/h3-6H,7H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTVSNHULJULLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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